5,6,7,8-Tetrahydroquinolin-8-ol - 14631-46-0

5,6,7,8-Tetrahydroquinolin-8-ol

Catalog Number: EVT-346657
CAS Number: 14631-46-0
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5,6,7,8-Tetrahydroquinolin-8-ol and its derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. These compounds have been synthesized and evaluated for various biological activities, including their potential as therapeutic agents for Alzheimer's disease, cancer, gastric ulcers, and as antagonists for specific receptors. The structural similarity of these compounds to naturally occurring bioactive molecules, such as huperzine A, and their ability to interact with biological targets, such as acetylcholinesterase and transient receptor potential channels, make them a valuable subject for research and drug development128.

Synthesis Analysis
  • Lipase-catalyzed kinetic acetylation: Racemic 5,6,7,8-tetrahydroquinolin-8-ol can be separated into its enantiomers, (S)-5,6,7,8-tetrahydroquinolin-8-ol [(S)-1] and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline [(R)-2], using lipase-catalyzed kinetic acetylation. This method offers excellent chemical yields and is particularly useful for obtaining enantiomerically pure forms of the compound. [, ]
  • Diastereoselective hydrogenation: In the synthesis of quinoline-based κ-opioid receptor agonists, the synthesis involves a key step of diastereoselective hydrogenation of the silyl ether of 1,2,3,4-tetrahydroquinolin-8-ol. This reaction leads to the formation of the desired cis,cis-configured perhydroquinoline derivative. []
Molecular Structure Analysis
  • Functional groups: The presence of both a hydroxyl group (-OH) and a secondary amine within the tetrahydroquinoline ring system allows for diverse chemical modifications and derivatization. These functional groups can participate in various reactions, including esterification, alkylation, and complexation. [, ]
Chemical Reactions Analysis
  • Mesylation and substitution: (R)-5,6,7,8-Tetrahydroquinolin-8-ol can undergo mesylation followed by substitution reactions with various nucleophiles like azide, thioacetate, dimethyl malonate anions, and benzylamine. These reactions proceed with inversion of configuration at the C8 chiral center, yielding enantiomerically pure substituted products. [, ]
  • Thioether formation: (S)-5,6,7,8-Tetrahydroquinolin-8-yl acetate can be converted to 5,6,7,8-tetrahydroquinolin-8-yl thioether through a one-pot reaction involving methanolysis, potassium carbonate, and alkylation of the resulting thiol anion with alkyl halides. [, ]
  • Ligand synthesis: 5,6,7,8-Tetrahydroquinolin-8-ol serves as a starting material for synthesizing amino-phosphorus-based ligands, including amino-phosphine, amino-phosphinite, and amino-phosphite ligands. These ligands are valuable in coordinating with transition metals like iridium to form catalysts for asymmetric hydrogenation reactions. [, ]
Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydroquinolin-8-ol derivatives varies depending on the biological target and the specific structural modifications of the compound. For instance, a series of 5-amino-5,6,7,8-tetrahydroquinolinones were designed as acetylch

Applications
  • Asymmetric Synthesis: Its inherent chirality makes it a valuable chiral auxiliary in asymmetric synthesis, facilitating the creation of other chiral molecules with high enantiomeric purity. [, ]
  • Drug Discovery: 5,6,7,8-Tetrahydroquinolin-8-ol serves as a key building block in synthesizing a variety of biologically active compounds, including:
    • κ-Opioid receptor agonists: These agonists hold therapeutic potential as analgesics and anti-inflammatory agents. []
    • Smoothened (Smo) antagonists: These antagonists show promise as anticancer agents by inhibiting the Hedgehog signaling pathway. []
    • CXCR4 antagonists: These molecules show potential as anti-HIV agents and could be helpful in treating cancer metastasis. [, , ]
    • AMP deaminase inhibitors: These inhibitors are being investigated for their potential in treating heart disease. [, , , ]
  • Catalysis: Derivatives of 5,6,7,8-Tetrahydroquinolin-8-ol, particularly those containing phosphorus, are used as ligands in transition metal complexes. These complexes act as catalysts for various organic reactions, including asymmetric hydrogenation. [, ]

(S)-5,6,7,8-Tetrahydroquinolin-8-ol

  • Compound Description: This compound is the (S)-enantiomer of the parent compound, 5,6,7,8-tetrahydroquinolin-8-ol. It has been synthesized in enantiomerically pure form using lipase-catalyzed kinetic acetylation. [, ]
  • Relevance: This compound is the enantiomer of 5,6,7,8-tetrahydroquinolin-8-ol, sharing the same structural formula but differing in their three-dimensional spatial arrangement. [, ]

(R)-8-Acetoxy-5,6,7,8-tetrahydroquinoline

  • Compound Description: This compound is the (R)-enantiomer of the acetylated derivative of 5,6,7,8-tetrahydroquinolin-8-ol. It has been prepared by lipase-catalyzed kinetic acetylation of the racemic parent compound. [, ]
  • Relevance: This compound is a derivative of 5,6,7,8-tetrahydroquinolin-8-ol, formed by acetylation of the hydroxyl group at the 8-position. [, ]

(R)-5,6,7,8-Tetrahydroquinolin-8-ol

  • Compound Description: This compound is the (R)-enantiomer of the parent compound, 5,6,7,8-tetrahydroquinolin-8-ol. It can be obtained after lipase-catalyzed kinetic acetylation of the racemic parent compound. The mesylation of (R)-5,6,7,8-Tetrahydroquinolin-8-ol, followed by substitution reactions, yields enantiomerically pure substituted products. [, ]
  • Relevance: This compound is the enantiomer of 5,6,7,8-tetrahydroquinolin-8-ol, sharing the same structural formula but differing in their three-dimensional spatial arrangement. [, ]

5,6,7,8-Tetrahydroquinolin-8-yl thioether

  • Compound Description: This compound is a derivative of 5,6,7,8-tetrahydroquinolin-8-ol where the hydroxyl group is replaced with a thioether (-SR) group. It is synthesized via methanolysis of (S)-5,6,7,8-tetrahydroquinolin-8-yl acetate followed by alkylation with alkyl halides. [, ]
  • Relevance: This compound is a derivative of 5,6,7,8-tetrahydroquinolin-8-ol, differing by the replacement of the hydroxyl group with a thioether moiety. [, ]

2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives

  • Compound Description: This class of compounds represents a series of 8-substituted derivatives of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine. These compounds were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. []
  • Relevance: These compounds share the core 5,6,7,8-tetrahydroquinoline structure with 5,6,7,8-tetrahydroquinolin-8-ol but differ in the substituent at the 8-position (amine derivatives vs. hydroxyl group) and the presence of a methyl group at the 2-position. []

(S)-N'-((1H-Benzo[d]imidazol-2-yl)methyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine (AMD070)

  • Compound Description: This compound is a potent and selective antagonist of the CXCR4 chemokine receptor. It exhibits anti-HIV-1 activity and good oral bioavailability. [, , ]
  • Relevance: This compound incorporates the 5,6,7,8-tetrahydroquinolin-8-amine moiety, structurally related to 5,6,7,8-tetrahydroquinolin-8-ol, as part of its larger structure. [, , ]

N-(2-(Diphenylphosphino)ethyl)-2-R-5,6,7,8-tetrahydroquinolin-8-amines

  • Compound Description: This class of compounds represents a series of N-(2-(diphenylphosphino)ethyl)-2-R-5,6,7,8-tetrahydroquinolin-8-amines, where R can be H, Me, iPr, Cl, or Ph. They have been complexed with zinc and used as catalysts for the ring-opening polymerization of ε-caprolactone. []
  • Relevance: These compounds are based on the 5,6,7,8-tetrahydroquinolin-8-amine core, structurally similar to 5,6,7,8-tetrahydroquinolin-8-ol, with various substituents at the 2-position and a diphenylphosphinoethyl arm on the amine. []

2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine

  • Compound Description: This compound is a chiral amine derivative of 2-methyl-5,6,7,8-tetrahydroquinoline. Its enantiomers were incorporated into iridium(III) complexes and investigated for their chiroptical properties using vibrational circular dichroism. []
  • Relevance: This compound shares the core 5,6,7,8-tetrahydroquinoline structure with 5,6,7,8-tetrahydroquinolin-8-ol but differs in the presence of a methyl group at the 2-position and an amine group at the 8-position. []

2-(3,4-Dichlorophenyl)-1-[(4aRS,8SR,8aSR)-8-(pyrrolidin-1-yl)-3,4,4a,5,6,7,8,8a-octahydroquinolin-1(2H)-yl]ethan-1-one

  • Compound Description: This compound is a racemic K-opioid receptor (KOR) agonist. Its enantiomers were synthesized and evaluated for their KOR affinity and anti-inflammatory activity. []
  • Relevance: This compound contains the 5,6,7,8-tetrahydroquinoline moiety, similar to 5,6,7,8-tetrahydroquinolin-8-ol, within its structure. []

2-(2,5-Dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-arylpropanamides

  • Compound Description: This class of compounds represents a series of 2-(2,5-dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-arylpropanamides developed as novel Smoothened (Smo) antagonists. These compounds exhibited antiproliferative effects and tumor growth inhibition. []
  • Relevance: These compounds share the core 5,6,7,8-tetrahydroquinoline structure with 5,6,7,8-tetrahydroquinolin-8-ol but differ in the presence of methyl groups at the 2 and 5 positions, and a propanamide substituent at the 8-position. []

6,7-Dihydro-5H-quinolin-8-one

  • Compound Description: This compound is synthesized from 5,6,7,8-tetrahydroquinoline through regioselective nitrosation followed by oxime hydrolysis. []
  • Relevance: This compound shares the core quinoline structure with 5,6,7,8-tetrahydroquinolin-8-ol but differs in the saturation state of the heterocyclic ring and the presence of a ketone group at the 8-position. [, ]

(S)- and (R)-2-[3-Cyano-4-(2-thienyl)-5,6,7,8-tetrahydroquinolin-2-ylsulfanyl]-N-phenyl-3-methylbutyramide

  • Compound Description: These two compounds are enantiomers prepared from 2-thiophenaldehyde and D- and L-valines, respectively. []
  • Relevance: These compounds share the core 5,6,7,8-tetrahydroquinoline structure with 5,6,7,8-tetrahydroquinolin-8-ol but differ in the substituents on the quinoline ring. []

3-Phenyl-4-methyl-6-(6-styryl-4-arylpyridin-2-yl)-, 6-(4-Styryl-6-arylpyridin-2-yl)- and 6-(4-Aryl-8-aryledine-5,6,7,8-tetrahydroquinolin-2-yl)coumarins

  • Compound Description: These are three series of coumarin derivatives synthesized via Kroehnke’s reaction, with the last series containing the 5,6,7,8-tetrahydroquinoline moiety. []
  • Relevance: The last series of coumarin derivatives incorporates the 5,6,7,8-tetrahydroquinoline structure, highlighting the structural similarity to 5,6,7,8-tetrahydroquinolin-8-ol. []
  • Compound Description: These compounds are thieno[3,2-b]quinoline derivatives synthesized from 3-aminothiophene-2-carbonitrile and substituted cyclohexane-1,3-diones. []
  • Relevance: These compounds share a structural resemblance to 5,6,7,8-tetrahydroquinolin-8-ol, with the inclusion of a thiophene ring fused to the quinoline core. []

3-[2-(3-CARBOXY-4-BROMO-5,6,7,8-Tetrahydronaphthyl)Ethyl]-3,6,7,8-Tetrahydroimidazo[4,5]-[1,3]Diazepin-8-OL

  • Compound Description: This compound acts as an AMP deaminase (AMPD) inhibitor and has been investigated for its potential in treating heart disease. [, , , ]
  • Relevance: While this compound does not share the core quinoline structure, it is included due to its potent AMPD inhibitory activity, a property also observed in some derivatives of 5,6,7,8-tetrahydroquinolin-8-ol. [, , , ]

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol (cotarnine)

  • Compound Description: This compound is an oxidative degradation product of noscapine and has been synthesized from 2-methoxy-3,4-(methylenedioxy)benzaldehyde. []
  • Relevance: While this compound does not directly contain the 5,6,7,8-tetrahydroquinoline structure, it is included due to its close structural similarity to the tetrahydroisoquinoline moiety, which is present in some derivatives of 5,6,7,8-tetrahydroquinolin-8-ol. []

N1,N1-dialkyl-N2-(5,6,7,8-tetrahydroquinolin-8-yl)ethane-1,2-diamines

  • Compound Description: This class of compounds, when complexed with molybdenum and auxiliary ligands, demonstrated high activity in the transfer hydrogenation of ketones. []
  • Relevance: These compounds utilize the 5,6,7,8-tetrahydroquinolin-8-amine moiety, structurally similar to 5,6,7,8-tetrahydroquinolin-8-ol, as part of their ligand framework. []

4-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline and 4-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-8-ol dimers

  • Compound Description: These compounds represent a new series of alkylene-linked thieno[2,3-b]quinoline dimers. []
  • Relevance: These compounds share a structural resemblance to 5,6,7,8-tetrahydroquinolin-8-ol, with the inclusion of a thiophene ring fused to the quinoline core. []

8-Benzylidene-3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2(1H)thione

  • Compound Description: This compound serves as a versatile precursor for synthesizing various polyfused heterocycles, including thienoquinolines, oxadiazolylthienoquinolines, and pyrrolylthienoquinolines. []
  • Relevance: This compound utilizes the 5,6,7,8-tetrahydroquinoline core structure, establishing a clear structural connection to 5,6,7,8-tetrahydroquinolin-8-ol. []

Properties

CAS Number

14631-46-0

Product Name

5,6,7,8-Tetrahydroquinolin-8-ol

IUPAC Name

5,6,7,8-tetrahydroquinolin-8-ol

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,8,11H,1,3,5H2

InChI Key

YCQHYOBSOVFBEB-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C1)C=CC=N2)O

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.